
1H-Pyrrole-3-carboxylic acid, 5-(3-fluoro-4-pyridinyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the third position, a phenyl group at the second position, and a 3-fluoro-4-pyridinyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with a fluorinated pyridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions may produce various substituted pyrrole compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Applications in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-3-carboxylic acid,2-phenyl-: Lacks the fluorinated pyridine group, resulting in different chemical properties.
1H-Pyrrole-3-carboxylic acid,5-(4-pyridinyl)-2-phenyl-:
Uniqueness
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is unique due to the presence of the fluorinated pyridine group, which can influence its chemical reactivity, biological activity, and potential applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C16H11FN2O2 |
|---|---|
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
5-(3-fluoropyridin-4-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H11FN2O2/c17-13-9-18-7-6-11(13)14-8-12(16(20)21)15(19-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21) |
Clé InChI |
WDJUSAQAZXHDEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=C(C=NC=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


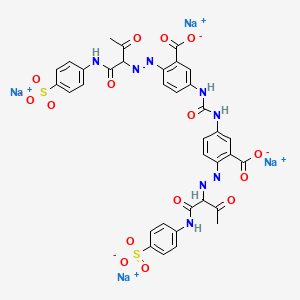

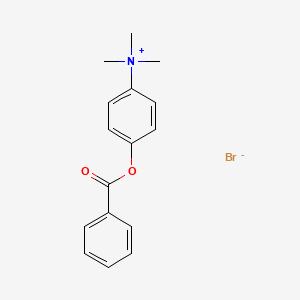
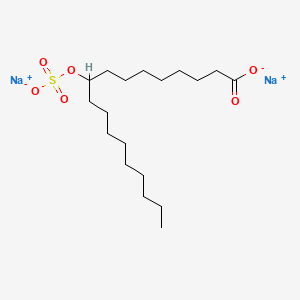
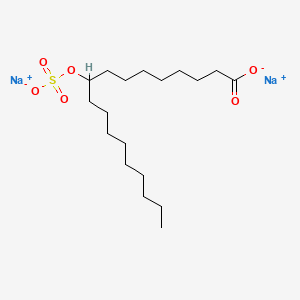

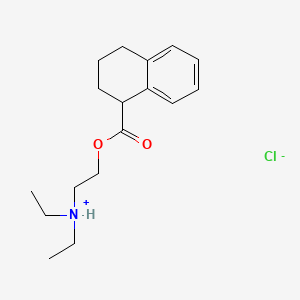

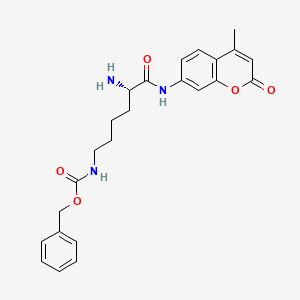
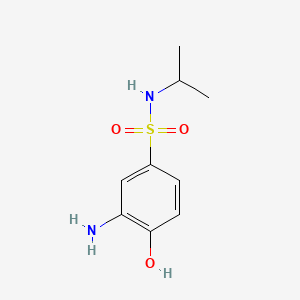

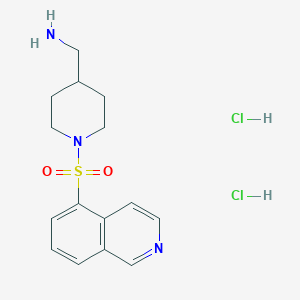
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

